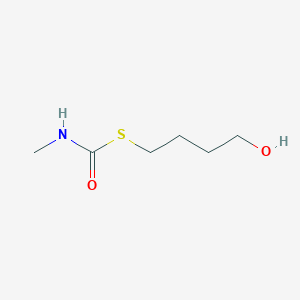
Carbamothioic acid, methyl-, S-(4-hydroxybutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Hydroxybutyl) methylcarbamothioate: is an organic compound with the molecular formula C6H13NOS It is a derivative of carbamothioic acid, characterized by the presence of a hydroxybutyl group attached to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxybutyl) methylcarbamothioate typically involves the reaction of methyl isothiocyanate with 4-hydroxybutylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+HO(CH2)4NH2→CH3NHCOS(CH2)4OH
Industrial Production Methods: Industrial production of S-(4-Hydroxybutyl) methylcarbamothioate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Hydroxybutyl) methylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The hydroxybutyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
Chemistry: S-(4-Hydroxybutyl) methylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, S-(4-Hydroxybutyl) methylcarbamothioate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of S-(4-Hydroxybutyl) methylcarbamothioate involves its interaction with specific molecular targets. The hydroxybutyl group allows the compound to form hydrogen bonds with target molecules, while the carbamothioate moiety can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- S-Methyl methylcarbamothioate
- S-Ethyl methylcarbamothioate
- S-Propyl methylcarbamothioate
Comparison: S-(4-Hydroxybutyl) methylcarbamothioate is unique due to the presence of the hydroxybutyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds, which may lack the hydroxyl functionality and thus have different chemical and biological properties.
Propriétés
Numéro CAS |
652154-35-3 |
|---|---|
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
S-(4-hydroxybutyl) N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NO2S/c1-7-6(9)10-5-3-2-4-8/h8H,2-5H2,1H3,(H,7,9) |
Clé InChI |
CFWKSFGKBOKZHK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)SCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















